![molecular formula C8H7N3O2 B1595390 6-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-28-9](/img/structure/B1595390.png)
6-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
6-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound with the molecular formula C8H7N3O2. It is a derivative of imidazo[1,2-a]pyridine, featuring a nitro group at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system
Preparation Methods
Condensation of 2-Aminopyridines with Carbonyl Compounds
A widely employed approach to synthesize imidazo[1,2-a]pyridine derivatives, including 6-methyl substituted analogs, is the metal-free condensation of 2-aminopyridine with aldehydes or ketones. This method often utilizes mild acidic catalysts and proceeds via imine formation followed by cyclization and oxidative aromatization.
- Catalysts and Conditions : Perchloric acid, hydrochloric acid, and iodine have been reported as effective catalysts for this transformation under mild conditions, including room temperature or slight heating.
- Mechanism : The initial slow step is imine formation between 2-aminopyridine and the carbonyl compound. This is followed by tautomerization, intramolecular cyclization, and oxidative aromatization to form the imidazo[1,2-a]pyridine ring system.
- Methyl Introduction : The methyl group at the 6-position can be introduced by employing methyl-substituted 2-aminopyridines or methylated aldehyde/ketone substrates in the condensation step.
This method is environmentally benign, scalable, and tolerant of various functional groups, making it a preferred route for synthesizing 6-methyl-3-nitroimidazo[1,2-a]pyridine derivatives.
Nitro Group Introduction via SRN1 Reactions on Halogenated Precursors
Selective nitration at the 3-position of imidazo[1,2-a]pyridine can be achieved through nucleophilic substitution reactions on halogenated intermediates.
- Key Intermediate : 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been synthesized and used as a platform for further functionalization.
- SRN1 Reaction Conditions : The halogenated compound is reacted with nitroalkanes or other nucleophiles in dimethyl sulfoxide (DMSO) under nitrogen atmosphere, often with light irradiation (e.g., 60 W tungsten lamp) to promote radical nucleophilic substitution.
- Workup and Purification : After reaction completion, the mixture is poured into cold water, extracted with dichloromethane, washed, dried, and purified by silica gel chromatography followed by recrystallization.
- Mechanistic Insights : The reaction proceeds via radical intermediates, and inhibition studies with TEMPO or CuCl2 confirm the radical pathway.
This method allows for selective introduction of the nitro group and functionalization at other positions, providing access to this compound derivatives with high regioselectivity.
Multi-Component Groebke–Blackburn–Bienaymé Reaction (GBBR)
The GBBR is a three-component reaction involving 2-aminopyridines, aldehydes, and isonitriles, which can be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives.
- Metal-Free Catalysis : Recent advances have enabled this reaction under metal-free conditions using simple acids like hydrochloric acid or perchloric acid as catalysts.
- Substrate Scope : By choosing appropriately substituted 2-aminopyridines (e.g., 6-methyl-2-aminopyridine) and nitro-substituted aldehydes or isonitriles, this compound derivatives can be synthesized.
- Advantages : The reaction is robust, environmentally benign, and scalable, with high yields and broad functional group tolerance.
Michael Addition and Cascade Reactions Using Nitroalkenes
Catalyst-free one-pot reactions between 2-aminopyridines and nitroalkene derivatives have been reported to yield nitro-substituted imidazo[1,2-a]pyridines.
- Reaction Pathway : The process involves initial Michael addition of the exocyclic amino group of 2-aminopyridine to the nitroalkene, followed by intramolecular cyclization and elimination of nitrous acid (HNO2) to form the imidazo ring.
- Conditions : These reactions typically proceed at room temperature without catalysts, highlighting their green chemistry credentials.
- Application : This method has been successfully applied to synthesize anxiolytic and hypnotic drugs, demonstrating practical utility.
Synthesis via Reaction of 2-Aminopyridines with Phosphorylated Alkynes
A mild method involves the reaction of 2-aminopyridines with phosphorylated alkynes to form imidazo[1,2-a]pyridines.
- Mechanistic Hypothesis : The pyridine nitrogen attacks the alkyne triple bond, followed by ring closure and elimination steps leading to the final heterocycle.
- Relevance : This approach, though less commonly applied specifically to 6-methyl-3-nitro derivatives, offers an alternative synthetic route under mild conditions.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations/Notes |
---|---|---|---|
Condensation of 2-Aminopyridines with Aldehydes/Ketones | 2-Aminopyridine, aldehyde/ketone, perchloric acid or iodine catalyst, mild heating or room temp | Metal-free, mild, scalable, broad scope | Requires suitable carbonyl substrates for methyl introduction |
SRN1 Reaction on Halogenated Precursors | 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, nitroalkanes, DMSO, light irradiation | Selective nitro group introduction, radical mechanism | Requires halogenated intermediates, light source |
Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyridine, aldehyde, isonitrile, acid catalyst (HCl, HClO4) | One-pot, metal-free, efficient, diverse substitutions | Substrate-dependent yields, requires isonitriles |
Michael Addition with Nitroalkenes | 2-Aminopyridine, nitroalkene derivatives, room temperature, catalyst-free | Green chemistry, mild conditions, high yields | Limited to nitroalkene substrates |
Reaction with Phosphorylated Alkynes | 2-Aminopyridine, phosphorylated alkynes, mild conditions | Mild, alternative synthetic route | Less common, may require specialized alkynes |
Research Findings and Notes
- The position of the methyl group on the imidazo[1,2-a]pyridine scaffold significantly affects biological activity, with the 6-methyl derivative showing enhanced potency in some pharmacological assays.
- Metal-free methods are increasingly favored for environmental and economic reasons, with acid catalysis and iodine-promoted reactions being particularly effective.
- Radical nucleophilic substitution (SRN1) reactions provide a versatile route for introducing nitro groups and other substituents on halogenated imidazo[1,2-a]pyridine intermediates.
- Continuous flow processes and mechanochemical methods have been developed to improve scalability and sustainability of these syntheses.
This comprehensive overview synthesizes the diverse, authoritative methodologies reported for the preparation of this compound, highlighting the mechanistic insights, reaction conditions, and practical considerations essential for advanced research and industrial application.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 6-methyl-3-aminoimidazo[1,2-a]pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: N-substituted, O-substituted, or halogenated derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
6-Methyl-3-nitroimidazo[1,2-a]pyridine exhibits significant antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi. Research has shown that derivatives of imidazo[1,2-a]pyridine can have potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, certain synthesized derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb, indicating their potential as effective anti-tuberculosis agents .
Antiparasitic Properties
The compound also shows potential in treating parasitic infections. Studies have indicated that imidazo[1,2-a]pyridine derivatives can effectively inhibit the growth of Leishmania species, which are responsible for leishmaniasis. This is particularly relevant given the global health burden posed by these parasites .
Anti-inflammatory and Antipyretic Effects
Imidazo[1,2-a]pyridines are recognized for their anti-inflammatory properties. Compounds in this class have been investigated for their ability to modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by excessive inflammation .
Synthetic Applications
Synthesis of Novel Compounds
The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. Its reactivity can be exploited to develop new derivatives with enhanced biological activities. For example, metal-free synthetic protocols have been developed to facilitate the creation of various substituted imidazo[1,2-a]pyridines that may exhibit improved pharmacological profiles .
Pharmaceutical Development
The compound's ability to form stable complexes with metal ions has implications in drug development, particularly in designing metal-based therapeutics. Such complexes can enhance the bioavailability and efficacy of drugs targeting specific diseases .
Case Study 1: Anti-Tuberculosis Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their activity against Mtb. The results highlighted that compounds with specific substitutions showed significantly lower MIC values than existing treatments, suggesting a promising lead for new anti-TB drugs .
Compound | MIC (μM) | Activity Against Mtb |
---|---|---|
9 | ≤0.006 | High |
12 | ≤0.006 | High |
18 | ≤0.006 | High |
Case Study 2: Antiparasitic Efficacy
Another study focused on the efficacy of imidazo[1,2-a]pyridine derivatives against Leishmania. The findings indicated that certain compounds exhibited EC50 values below 0.5 μM against the promastigote forms of the parasite, demonstrating significant potential for therapeutic development .
Compound | EC50 (μM) | Activity Against Leishmania |
---|---|---|
A | 0.38 | Effective |
B | >1.6 | Less effective |
Mechanism of Action
6-Methyl-3-nitroimidazo[1,2-a]pyridine is structurally similar to other imidazo[1,2-a]pyridine derivatives, such as 8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine and 6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine. These compounds differ in the position and type of substituents on the imidazo[1,2-a]pyridine ring, which can influence their chemical reactivity and biological activity.
Comparison with Similar Compounds
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Biological Activity
6-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H7N3O2
- Molecular Weight : 177.15 g/mol
- CAS Number : 67625-28-9
The compound features a nitro group at the 3-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system, contributing to its unique reactivity and biological properties.
This compound exhibits its biological activity through various mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.006 µM against replicating bacteria .
- Antitumor Activity : Derivatives of this compound have demonstrated promising results in inhibiting cancer cell line growth, indicating potential as an antitumor agent .
- Inhibition of Kinases : Some derivatives have been identified as dual inhibitors for kinases such as EGFR and HER2, showcasing high affinity and potency .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the potential of this compound and its derivatives:
-
Antitubercular Activity : A study synthesized a series of imidazo[1,2-a]pyridine derivatives that were screened against drug-resistant strains of Mycobacterium tuberculosis. The most potent compounds exhibited MIC values significantly lower than existing clinical candidates .
Compound MIC (µM) Activity Compound 18 ≤0.006 Potent against Mtb strains Compound 13 ≤1 Active against replicating Mtb - Anticancer Properties : Research indicated that derivatives of this compound could inhibit various cancer cell lines effectively. The mechanisms involved apoptosis induction and cell cycle arrest in treated cells .
- Kinase Inhibition Studies : Compounds derived from this compound were evaluated for their inhibitory effects on EGFR and HER2 kinases. One derivative demonstrated an IC50 value of 1.8 nM for EGFR, indicating a strong potential for cancer therapy applications .
Q & A
Q. What are the common synthetic routes for preparing 6-methyl-3-nitroimidazo[1,2-a]pyridine?
Basic Research Question
The synthesis typically involves cyclocondensation of halogenated precursors with nitro-containing reagents. For example, this compound derivatives can be synthesized via SRN1 reactions using 2-chloromethyl-6-halogeno-3-nitroimidazo[1,2-a]pyridines and sulfur/carbon nucleophiles under reflux conditions in polar solvents like acetonitrile . Another method involves nitration at position 3 of pre-synthesized imidazo[1,2-a]pyridine intermediates using mixed acids (e.g., HNO₃/H₂SO₄) . Key steps include temperature control (60–100°C) and inert atmospheres to prevent side reactions.
Q. How is the structure of this compound characterized experimentally?
Basic Research Question
Structural elucidation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Peaks at δ 8.50–7.07 ppm (aromatic protons) and δ 143–110 ppm (aromatic carbons) confirm the imidazo[1,2-a]pyridine backbone .
- FT-IR : Absorbance at ~3336 cm⁻¹ (N–H stretch) and 1530–1350 cm⁻¹ (nitro group) .
- X-ray diffraction : Resolves intermolecular interactions (e.g., π-stacking, C–H⋯N bonds) critical for crystal packing .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 225.1145) .
Q. What in vitro models are used to evaluate the biological activity of this compound derivatives?
Basic Research Question
Common assays include:
- Anticancer activity : Tested against HepG2, MCF-7, and A375 cancer cell lines using MTT assays, with IC₅₀ values calculated (e.g., 11–13 µM for optimized derivatives) .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL) .
- Anti-inflammatory activity : Inhibition of TNF-α/IL-6 in RAW264.7 macrophages .
Q. How does the position of substituents (e.g., nitro, methyl) influence the anticancer activity of this compound?
Advanced Research Question
The nitro group at position 3 enhances electron-withdrawing effects, improving DNA intercalation. However, substituent stereochemistry significantly impacts activity:
- Para-nitro on aryl rings doubles activity compared to ortho-nitro due to reduced steric hindrance .
- Methyl groups at position 6 improve lipophilicity, enhancing membrane permeability. Derivatives with electron-donating groups (e.g., amines) at position 2 show superior cytotoxicity (IC₅₀ < 15 µM) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for nitro-substituted derivatives?
Advanced Research Question
Conflicting SAR results (e.g., variable IC₅₀ values for nitro derivatives) are addressed through:
- Density Functional Theory (DFT) : Predicts electronic effects (e.g., nitro group’s electron-withdrawing capacity) on binding affinity .
- Comparative molecular docking : Identifies target-specific interactions (e.g., with DNA topoisomerase II or kinase domains) .
- Meta-analysis of IC₅₀ datasets : Highlights substituent-dependent trends (e.g., nitro groups favor activity in hypoxic cancer models) .
Q. What computational methods are used to optimize the photophysical properties of this compound derivatives?
Advanced Research Question
- TD-DFT : Models excited-state intramolecular proton transfer (ESIPT) for luminescent derivatives (e.g., red-emitting polymorphs with λmax = 615 nm) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π–π stacking) to predict solid-state fluorescence .
- Solvatochromic studies : Correlate solvent polarity with Stokes shifts (Δλ ~100 nm in ethanol) .
Q. How do polymorphic forms of this compound affect its physicochemical properties?
Advanced Research Question
Polymorphs exhibit distinct properties due to crystal packing:
- Yellow polymorph : Dominated by C–H⋯π interactions, with low quantum yield (Φ = 0.12) .
- Red polymorph : Stabilized by ESIPT and π-stacking, showing high Φ (0.58) .
- Thermal analysis (DSC/TGA) : Confirms stability differences (melting points vary by 20–30°C) .
Q. What experimental designs are recommended for eco-friendly synthesis of this compound?
Advanced Research Question
Green methodologies include:
- Iodine-catalyzed cyclization : Avoids toxic metals, achieving yields >80% under solvent-free conditions .
- Microwave-assisted synthesis : Reduces reaction time from 16 h to 30 min .
- Aqueous-phase reactions : Uses β-cyclodextrin as a supramolecular catalyst for nitro group introduction .
Q. How can researchers validate the stability of this compound under physiological conditions?
Advanced Research Question
- pH-dependent stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (t½ > 24 h at pH 7.4) .
- Oxidative stress tests : Expose to H₂O₂/glutathione and quantify nitro-reduction products (e.g., amine derivatives) .
- Plasma stability assays : Use LC-MS to detect metabolite formation in rat plasma .
Q. What strategies improve the bioavailability of this compound in vivo?
Advanced Research Question
Properties
IUPAC Name |
6-methyl-3-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-2-3-7-9-4-8(11(12)13)10(7)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHOYDMDHFMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2[N+](=O)[O-])C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316595 | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-28-9 | |
Record name | 67625-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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